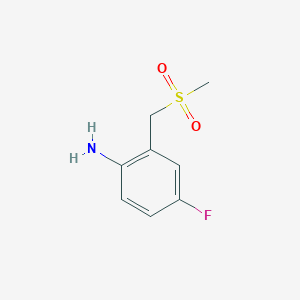

4-Fluoro-2-(methanesulfonylmethyl)aniline

Übersicht

Beschreibung

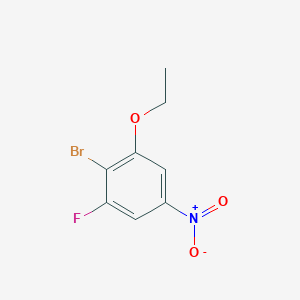

“4-Fluoro-2-(methanesulfonylmethyl)aniline” is a chemical compound with the CAS Number: 1197193-21-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .

Molecular Structure Analysis

The linear formula of “4-Fluoro-2-(methanesulfonylmethyl)aniline” is C7H8FNO2S . The InChI code for this compound is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.21 . The density of a similar compound, 2-fluoro-4-methanesulfonylaniline, is 1.4±0.1 g/cm3 . The boiling point is 371.0±42.0 °C at 760 mmHg . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

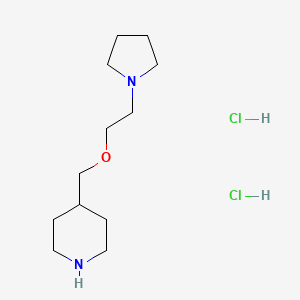

4-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in cross-coupling reactions to synthesize various pharmaceutical and organic compounds. A notable application involves its use in the synthesis of dofetilide through a Pd-catalyzed N-arylation process, which offers a general and high-yielding approach for coupling methanesulfonamide with aryl bromides and chlorides. This method notably avoids the generation of potentially genotoxic impurities, highlighting its importance in the development of safer pharmaceutical synthesis routes (Rosen et al., 2011).

Amination Reactions

The compound is also a key player in palladium- and nickel-catalyzed amination reactions, where its incorporation facilitates the formation of new C–N bonds. Such reactions are essential for the modification of aromatic compounds, contributing to the synthesis of a wide range of aniline derivatives. The process involves the use of aryl fluorosulfonates and showcases the high reactivity of these electrophiles in amination reactions, enabling the development of commercially viable methods for producing phenolic raw materials (Hanley et al., 2016).

Fluorination and Sulfonation Reactions

In addition, 4-Fluoro-2-(methanesulfonylmethyl)aniline is involved in electropolymerization and in situ sulfonation reactions. These processes are critical for the production of functional polymers like sulfonated polyaniline, which possesses distinct electronic properties. The sulfonation reaction, in particular, is facilitated by the presence of fluorosulfonic acid, indicating the compound's role in synthesizing polymers with tailored electrical conductivities and solubilities (Şahin et al., 2002).

Nucleophilic Substitution Reactions

Moreover, the fluorinated derivative is pivotal in nucleophilic substitution reactions, where it serves as a precursor for the synthesis of beta-ketosulfones and gem-disulfones. These reactions are facilitated by the nucleophilic fluoroalkylation of esters and sulfinates, highlighting the versatility of 4-Fluoro-2-(methanesulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. Such methodologies are essential for the development of compounds with potential pharmaceutical applications, due to the significant impact of fluorine atoms on the biological activity of molecules (Ni et al., 2009).

Safety and Hazards

Wirkmechanismus

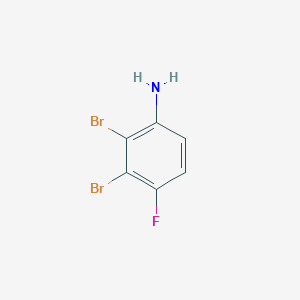

The aniline part of the molecule suggests that it might interact with biological systems through amine-related mechanisms. Amines can act as bases, accepting protons and forming salts, which can influence their solubility and absorption. They can also form hydrogen bonds with other molecules, which can influence their interactions with biological targets .

The methanesulfonylmethyl group is a type of sulfone, a functional group characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. Sulfones are often used in pharmaceuticals and agrochemicals for their ability to resist metabolism, thus prolonging the activity of the compound .

Eigenschaften

IUPAC Name |

4-fluoro-2-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYPVLRUDFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

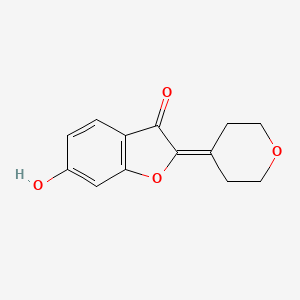

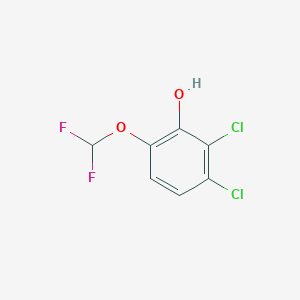

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

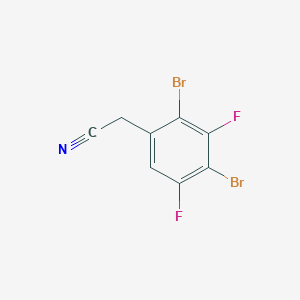

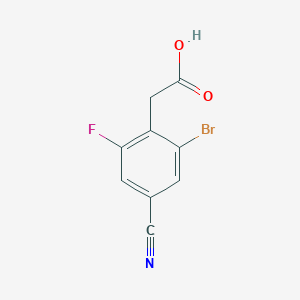

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)